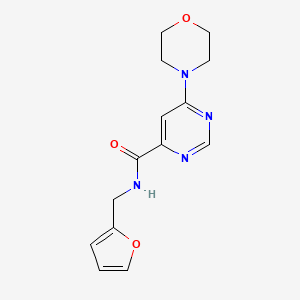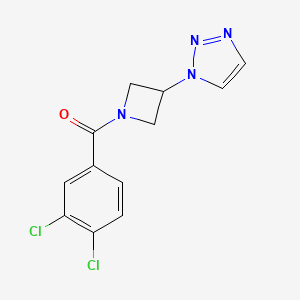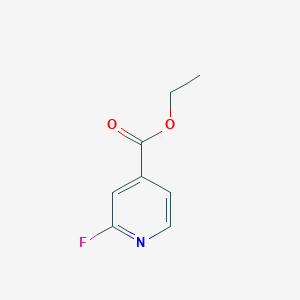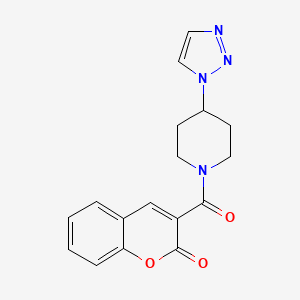
N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a furan ring, a pyrimidine ring, and a morpholine group, making it a versatile molecule for different chemical reactions and biological activities.
Mécanisme D'action
Target of Action
Furan derivatives have been associated with a wide range of biological activities, including antibacterial properties . Therefore, it’s plausible that this compound could interact with bacterial proteins or enzymes, disrupting their function and inhibiting bacterial growth.
Mode of Action
The exact mode of action of N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide is currently unknown. Furan derivatives have been known to interact with their targets in various ways, often leading to the disruption of essential biological processes
Biochemical Pathways
Given the antibacterial activity of furan derivatives , it’s possible that this compound could interfere with bacterial metabolic pathways, leading to the inhibition of bacterial growth.
Result of Action
Given the antibacterial activity of furan derivatives , it’s plausible that this compound could inhibit bacterial growth, potentially leading to the death of bacterial cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the furan-2-ylmethyl group, followed by the introduction of the pyrimidine ring and the morpholine group. Common synthetic routes include:
Furan-2-ylmethylamine Synthesis: This involves the reaction of furfural with ammonia or an amine derivative under specific conditions to form the furan-2-ylmethylamine.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable pyrimidine precursor and a reagent like urea or thiourea.
Morpholine Group Introduction: The morpholine group is typically introduced through a nucleophilic substitution reaction involving a morpholine derivative and a suitable leaving group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed for high-yield production. The process may be optimized for efficiency, cost-effectiveness, and environmental safety, with considerations for waste management and byproduct recycling.
Analyse Des Réactions Chimiques
Types of Reactions: N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced to form pyrimidinylamine derivatives.
Substitution: The morpholine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Pyrimidinylamine derivatives.
Substitution Products: Various substituted morpholines.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and molecular interactions.
Medicine: It has potential as a therapeutic agent, with research exploring its use in treating diseases such as cancer and inflammation.
Industry: The compound's versatility makes it useful in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
N-(furan-2-ylmethyl)pyridin-2-amine: This compound features a pyridine ring instead of a pyrimidine ring.
N-(furan-2-ylmethyl)indole-3-carboxamide: This compound contains an indole ring and is used in cancer research.
N-(furan-2-ylmethyl)benzamide: This compound has a benzamide group and is used in various chemical syntheses.
These compounds share the furan-2-ylmethyl group but differ in their core structures, leading to different chemical properties and applications.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-14(15-9-11-2-1-5-21-11)12-8-13(17-10-16-12)18-3-6-20-7-4-18/h1-2,5,8,10H,3-4,6-7,9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSVSCSTPCLHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2858225.png)
![N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2858228.png)
![3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2858229.png)

![5-Methyl-5-[4-(2-methylpropyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2858232.png)
![N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2858233.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2858234.png)
![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/new.no-structure.jpg)
![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)

